11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
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Overview
Description
11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a phenylethyl group, and a thia-tetraazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multiple steps, including the formation of the thia-tetraazatricyclo framework and the introduction of the bromophenyl and phenylethyl groups. Common synthetic routes may include:
Formation of the Thia-Tetraazatricyclo Framework: This step often involves cyclization reactions using appropriate precursors and catalysts.
Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.
Introduction of the Phenylethyl Group: This step may involve nucleophilic substitution reactions using phenylethyl halides or related compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 11-[(4-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- 11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
Uniqueness
The uniqueness of 11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione lies in its specific substitution pattern and the presence of the bromophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H23BrN4O2S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C22H23BrN4O2S/c23-17-8-6-16(7-9-17)14-26-22(29)27-18-11-13-30-19(18)20(28)25(21(27)24-26)12-10-15-4-2-1-3-5-15/h1-9,18-19,21,24H,10-14H2 |
InChI Key |
NHMYCSPQSHXIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2C1N3C(NN(C3=O)CC4=CC=C(C=C4)Br)N(C2=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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